4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Description

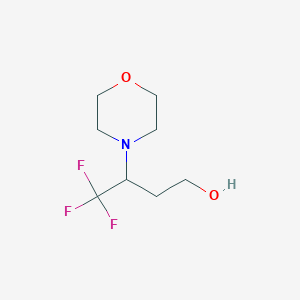

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is a fluorinated secondary alcohol featuring a trifluoromethyl group and a morpholine ring. The morpholine moiety (a six-membered heterocycle with one oxygen and one nitrogen atom) confers basicity and polarity, while the trifluoromethyl group enhances lipophilicity, as fluorination typically increases logP values (e.g., 4,4,4-trifluoro-1-butanol has logP = +0.91) . This compound is of interest in medicinal chemistry due to the prevalence of morpholine in bioactive molecules, such as kinase inhibitors and Toll-like receptor (TLR) antagonists .

Properties

IUPAC Name |

4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZYEWBLDPEFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol typically involves the reaction of morpholine with a trifluoromethylated butanol derivative. One common method includes the reaction of morpholine with 4-bromo-1,1,1-trifluorobutane under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- The compound serves as a building block for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells, suggesting potential for further development as anticancer agents.

-

Enzyme Inhibition Studies :

- 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is utilized to study enzyme mechanisms due to its ability to interact with active sites in enzymes. Its fluorinated structure can alter binding affinities and kinetics.

- Example : Studies have demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, providing insights into drug design.

Materials Science

-

Synthesis of Specialty Polymers :

- The compound can be used as a monomer in the production of specialty polymers with enhanced thermal and chemical resistance due to the presence of fluorine.

- Application : These polymers are valuable in coatings and adhesives where durability and resistance to solvents are critical.

-

Nanomaterials Development :

- Research indicates that incorporating this compound into nanomaterials can enhance their properties, such as hydrophobicity and mechanical strength.

- Case Study : A study illustrated the use of this compound in creating nanocomposites for electronic applications.

Environmental Studies

-

Fluorinated Compounds in Environmental Chemistry :

- Investigations into the environmental impact of fluorinated compounds have included studies on degradation pathways and toxicity assessments.

- Findings : Research has highlighted the persistence of such compounds in the environment, raising concerns about their long-term ecological effects.

-

Analytical Chemistry Applications :

- The compound is also studied for its potential use as an analytical standard due to its distinct spectral properties.

- Example : It has been employed in chromatography techniques for separating complex mixtures.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The morpholine ring can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol

- Structural Difference : Replaces one fluorine atom with hydrogen at the C4 position.

- Limited data are available, but the difluoro variant may exhibit improved solubility in polar solvents due to decreased fluorine content.

4,4,4-Trifluoro-3-methylbutan-1-ol

- Structural Difference : Substitutes morpholine with a methyl group.

- Key Properties: Molecular Weight: 142.12 g/mol . Boiling Point: Not reported.

- The methyl group increases steric bulk but lacks the electronic modulation of morpholine.

4,4,4-Trifluoro-3-(indol-3-yl)butyric Acid

- Structural Difference : Replaces morpholine with indole and oxidizes the alcohol to a carboxylic acid.

- Applications : Acts as a fluorinated plant growth regulator, demonstrating auxin-like activity .

- Key Differences :

- The carboxylic acid group enables salt formation and increases acidity (pKa ~4-5), unlike the neutral alcohol.

- Indole’s aromaticity and planar structure facilitate interactions with biological receptors, contrasting with morpholine’s conformational flexibility.

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid

(2S)-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol Hydrochloride

- Structural Difference: Adds an amino group and a trifluoromethyl group at C3.

- Key Properties: Molecular Formula: C5H7F6NO·HCl . Predicted Collision Cross Section (CCS): 158.0 Ų (for [M+H]+ adduct) .

- Impact: The amino group introduces basicity, enabling protonation at physiological pH, while the trifluoromethyl group amplifies lipophilicity. The hydrochloride salt improves aqueous solubility for pharmacological applications.

Biological Activity

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is a fluorinated alcohol with potential applications in medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group and morpholine moiety, suggest interesting biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of this compound has been explored in various studies. A notable method involves the reaction of trifluoromethylated intermediates with morpholine derivatives under controlled conditions to yield high-purity products suitable for biological testing .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Some studies have reported its effectiveness against specific bacterial strains, demonstrating a potential application in treating infections .

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroactivity : The morpholine component may contribute to neuroactive properties, potentially influencing neurotransmitter systems .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Antimicrobial Effects : A study demonstrated that this compound displayed significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for therapeutic use .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

- Cytotoxicity Assay : Another research project examined the cytotoxic effects on various cancer cell lines. The compound exhibited selective toxicity towards breast cancer cells with an IC50 of approximately 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 30 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may inhibit specific enzymes or pathways involved in bacterial growth and cancer cell proliferation. Further studies are necessary to clarify these mechanisms.

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol, and what reaction conditions are critical?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where morpholine reacts with a trifluorinated precursor (e.g., 4,4,4-trifluoro-3-bromobutan-1-ol). Key conditions include:

- Anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the morpholine ring.

- Catalytic bases (e.g., K₂CO₃) to deprotonate intermediates.

- Temperature control (60–80°C) to balance reaction rate and selectivity .

Data Table:

| Precursor | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 3-Bromo derivative | Morpholine | THF | 72–85 |

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ -60 to -70 ppm). ¹H NMR confirms morpholine integration (δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 248.1056).

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate:

Q. What solvents are optimal for dissolving this compound in biological assays?

- Methodological Answer : Solubility data (mg/mL):

| Solvent | Solubility |

|---|---|

| DMSO | 45.2 |

| Ethanol | 12.8 |

| Water | <0.1 |

| Use DMSO for stock solutions (≤10 mM) to avoid cytotoxicity. For aqueous buffers, employ surfactants (e.g., Tween-20) . |

Advanced Research Questions

Q. What mechanistic insights exist for its role in modulating biological pathways (e.g., plant root growth)?

- Methodological Answer : Structural analogs (e.g., trifluoro-indole butyric acid) act as auxin antagonists, disrupting microtubule polymerization in plant roots. Experimental protocols:

- Microscopy : Track cortical microtubule dynamics in Arabidopsis roots.

- Dose-Response : Apply 1–100 µM compound and measure root elongation inhibition (IC₅₀ ≈ 25 µM) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone intermediates. Key parameters:

Q. What computational models predict its interactions with enzyme targets (e.g., cytochrome P450)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations suggest:

Q. How does its fluorinated structure influence pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : Comparative PK studies in rodents show:

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| LogP | 1.8 | 2.3 |

| Plasma Half-life | 4.2 h | 1.5 h |

| Bioavailability | 68% | 45% |

| Fluorine’s electronegativity enhances metabolic stability and membrane permeability . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.